(2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone: is a synthetic organic compound characterized by its unique structural features, including cyclopropyl and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Triazole Formation:
Final Coupling: The final step involves coupling the azetidine and triazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or triazoles.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dicyclopropylazetidin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone
- (2,3-Dicyclopropylazetidin-1-yl)-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-2-yl]methanone
- 1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone
Uniqueness
Compared to similar compounds, (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone stands out due to its specific combination of cyclopropyl, azetidinyl, and triazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-9(2)20-10(3)14(17-18-20)16(21)19-8-13(11-4-5-11)15(19)12-6-7-12/h9,11-13,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZTKGSODPFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C(C)C)C(=O)N2CC(C2C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.